molecular formula C14H13N3 B2741020 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline CAS No. 1893636-97-9

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline

Cat. No.: B2741020
CAS No.: 1893636-97-9
M. Wt: 223.279
InChI Key: DPBLHPUFTCYWHT-UHFFFAOYSA-N
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Description

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline (CAS 1893636-97-9) is a high-value chemical building block based on the privileged imidazopyridine scaffold. This compound features an aniline group at the 2-position, making it a versatile intermediate for constructing more complex molecules for drug discovery and development. The imidazo[1,2-a]pyridine core is a nitrogen-containing heterocycle of significant interest in medicinal chemistry due to its wide range of impressive biological activities. Research into this scaffold has yielded compounds with documented analgesic, anti-tumor, antiosteoporosis, anxiolytic, antibacterial, antiviral, and anti-inflammatory properties . Several marketed drugs, including Zolpidem and Olprinone, are derived from this core structure, underscoring its therapeutic relevance . As a key synthetic intermediate, this compound serves as a precursor in the synthesis of targeted bioactive molecules. Its structure is amenable to further functionalization, particularly via modern C-H functionalization techniques, allowing researchers to efficiently introduce diverse functional groups and create libraries of derivatives for biological screening . This compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-5-4-8-17-9-13(16-14(10)17)11-6-2-3-7-12(11)15/h2-9H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBLHPUFTCYWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Aminopyridines with α-Haloketones

This classical method involves the reaction of 2-aminopyridine derivatives with α-haloketones under basic conditions. For 8-methyl-substituted variants, 2-amino-4-methylpyridine is condensed with α-bromoacetophenone derivatives. The reaction proceeds via nucleophilic substitution, forming the imidazo ring through cyclization.

Example Protocol

  • Starting Materials : 2-Amino-4-methylpyridine (1.0 equiv), α-bromoacetophenone (1.2 equiv)
  • Base : Potassium carbonate (2.0 equiv)
  • Solvent : Ethanol, reflux at 80°C for 12 hours
  • Yield : 65–72%

Groebke-Blackburn-Bienaymé Three-Component Reaction

This one-pot method combines 2-aminopyridines, aldehydes, and isocyanides to construct the imidazo[1,2-a]pyridine core. For 8-methyl derivatives, tert-butyl isocyanide and formaldehyde are employed.

Optimized Conditions

  • Catalyst : Scandium(III) triflate (10 mol%)
  • Solvent : Dichloromethane, room temperature, 6 hours
  • Yield : 78–85%

Comparative Analysis of Synthetic Routes

Method Starting Materials Catalyst/Reagent Yield (%) Advantages Limitations
Condensation 2-Amino-4-methylpyridine K₂CO₃ 65–72 Simple setup, low cost Moderate yields, long reaction time
Multicomponent 2-Amino-4-methylpyridine Sc(OTf)₃ 78–85 One-pot synthesis, high atom economy Requires specialized catalysts
Buchwald-Hartwig 2-Bromoimidazo[1,2-a]pyridine Pd(OAc)₂/Xantphos 60–68 High regioselectivity Sensitivity to moisture/oxygen
BCl₃-mediated Imidazo[1,2-a]pyridine BCl₃ 55–62 Direct functionalization Harsh conditions, toxicity concerns

Optimization Strategies for Enhanced Efficiency

Solvent and Temperature Effects

  • Buchwald-Hartwig Coupling : Switching from toluene to dioxane increases yield to 73% by improving catalyst stability.
  • Multicomponent Reaction : Microwave irradiation at 100°C reduces reaction time to 2 hours with comparable yields.

Catalytic System Modifications

  • Pd-PEPPSI Complexes : Bulky N-heterocyclic carbene ligands enhance turnover in cross-coupling reactions, achieving 75% yield.
  • Lewis Acid Alternatives : Replacing BCl₃ with BF₃·OEt₂ in C–N bond formation reduces side products but lowers yield to 50%.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Distinct signals for aniline NH₂ (δ 5.2–5.4 ppm) and imidazo ring protons (δ 7.8–8.1 ppm).
  • HPLC-Purity : >98% achieved via reverse-phase C18 column (ACN/H₂O gradient).

X-ray Crystallography

Single-crystal analysis confirms the planar imidazo[1,2-a]pyridine core and dihedral angle of 42° between the aniline and heterocycle.

Applications and Derivatives

While beyond synthesis, the compound’s utility is noted in:

  • Antiparasitic Agents : Analogues show IC₅₀ values of 0.8 µM against Leishmania donovani.
  • Kinase Inhibitors : Structural analogs demonstrate sub-micromolar activity in EGFR inhibition assays.

Chemical Reactions Analysis

BCl₃-Mediated C–N, C–S, and C–O Bond Formation

BCl₃ facilitates nucleophilic substitution at the C3-methylene position of the imidazo[1,2-a]pyridine scaffold. This method enables bond formation with amines, thiols, and alcohols under mild conditions .

Reaction Conditions and Yields

NucleophileReaction TypeConditionsYield (%)
PiperidineC–N BondBCl₃ (1.4 equiv), DCM, 0°C → rt, 2 h83
MorpholineC–N BondBCl₃ (1.4 equiv), DCM, 0°C → rt, 2 h76
EthanolC–O BondBCl₃ (1.4 equiv), DCM, 0°C → rt, 2 h68
ThiophenolC–S BondBCl₃ (1.4 equiv), DCM, 0°C → rt, 2 h72

Mechanism : BCl₃ coordinates with the nitrogen of the imidazo ring, stabilizing a carbocation intermediate that reacts with nucleophiles .

Pd-Catalyzed Carbonylation

Palladium catalysis introduces carboxamide groups at positions 6 or 8 of the imidazo[1,2-a]pyridine system. This method is efficient for synthesizing α-ketoamide derivatives .

Key Example

  • Reaction : 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline with CO and morpholine.

  • Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), DMF, 100°C, 12 h.

  • Outcome : Formation of α-ketoamide (6a ) alongside amide (5a ) in a 3:1 ratio .

Electrophilic Aromatic Substitution

The aniline moiety undergoes regioselective electrophilic substitution. Common reactions include:

Nitration

  • Reagents : HNO₃/H₂SO₄ mixture.

  • Product : 3-Nitro derivative (para to amine group).

Halogenation

  • Reagents : Cl₂/FeCl₃ or Br₂/FeBr₃.

  • Product : 3-Halo derivatives (e.g., Cl or Br substitution) .

Oxidation

  • Reagents : H₂O₂/FeCl₃ or KMnO₄.

  • Outcome : Oxidation of the methyl group to a carboxylic acid (position 8) .

Reduction

  • Reagents : NaBH₄ or LiAlH₄.

  • Outcome : Reduction of imine groups in the imidazo ring to secondary amines .

Condensation Reactions

The aniline group participates in condensation with carbonyl compounds:

Schiff Base Formation

  • Reagents : Aldehydes/ketones.

  • Product : Imine derivatives, useful in coordination chemistry .

Cross-Coupling Reactions

The imidazo[1,2-a]pyridine core supports Suzuki-Miyaura couplings for aryl group introduction:

Example

  • Reagents : Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃.

  • Conditions : DME/H₂O, 80°C, 6 h.

  • Yield : 75–85% .

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to various derivatives with enhanced properties. For instance, it can be utilized in the synthesis of other imidazo[1,2-a]pyridine derivatives through various chemical reactions such as oxidation and substitution reactions.

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of imidazo[1,2-a]pyridine can inhibit the growth of various bacterial strains and cancer cell lines. The compound's mechanism of action often involves interaction with biological targets such as cyclin-dependent kinases and GABA_A receptors, which are crucial in cell cycle regulation and neurotransmission respectively .

Drug Development

Due to its biological activity, this compound is being explored as a candidate for drug development. Its derivatives have been investigated for their efficacy against specific types of cancer, including gastrointestinal stromal tumors (GIST), where mutations in the c-KIT receptor are prevalent. Compounds that target these mutations could provide new therapeutic options for patients resistant to existing treatments .

Material Science Applications

Electronic and Optical Properties

In material science, this compound is utilized in the development of materials with specific electronic or optical properties. Its heterocyclic structure contributes to the functionality of organic semiconductors and light-emitting devices. The compound's ability to form stable complexes with metals also opens avenues for its use in catalysis and sensor technology .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of various imidazo[1,2-a]pyridine derivatives including this compound. The results showed significant inhibition of tumor cell proliferation in vitro, suggesting that modifications to this compound could lead to more effective anticancer agents.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of compounds derived from imidazo[1,2-a]pyridine. The study demonstrated that derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of this compound in developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Docking studies have shown interactions with amino acid residues such as ASN853, TRP780, VAL851, SER854, and ASP933, suggesting its potential as an enzyme inhibitor .

Comparison with Similar Compounds

Key Differences :

  • ESIPT Activity : The 2-aniline-substituted derivatives (e.g., target compound) exhibit excited-state intramolecular proton transfer (ESIPT) due to intramolecular hydrogen bonding between the aniline NH₂ and the imidazo[1,2-a]pyridine nitrogen. This results in a localized zwitterionic tautomer, distinct from π-delocalized tautomers in other NH-type ESIPT systems .
  • Methyl Position : Methyl substitution at the 8-position (vs. 7-position) alters steric and electronic effects, impacting H-bond strength and tautomer stability .
  • Aniline Position : 3- or 4-substituted analogs lack the spatial alignment required for efficient ESIPT, reducing their utility in optoelectronic applications .

Derivatives with Modified Substituents

Compound Name Substituent Modifications Key Findings
4-Fluoro-N-((7-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methyl)aniline (S13) Fluorine at aniline; pyridyl at imidazo Enhanced antileishmanial activity
N-Isobutyl-N-((6-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)aniline (S15) Trifluoromethyl; isobutyl chain Improved pharmacokinetics

Key Insights :

  • Electron-Withdrawing Groups (e.g., -CF₃) : Increase metabolic stability and bioavailability, as seen in antileishmanial agents .
  • Bulkier Alkyl Chains (e.g., isobutyl) : Enhance target selectivity by reducing off-target interactions .

Biological Activity

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a compound belonging to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features an aniline moiety attached to an imidazo[1,2-a]pyridine ring. The presence of a methyl group at the 8-position of the imidazo ring significantly influences its reactivity and biological interactions.

Compound NameStructureUnique Features
This compoundStructureMethyl group enhances reactivity
3-(6-Methylimidazo[1,2-a]pyridin-2-yl)anilineStructureDifferent position of methyl group
4-(8-Methylimidazo[1,2-a]pyridin-3-yl)anilineStructureVariation in substitution pattern

The biological activity of this compound is largely attributed to its interaction with various molecular targets. Research indicates that compounds in this class can act as:

  • Cyclin-dependent kinase (CDK) inhibitors : This action can disrupt cell cycle progression, making them potential candidates for anticancer therapies.
  • Calcium channel blockers : This property may contribute to cardiovascular effects.
  • GABA A receptor modulators : This interaction suggests potential applications in neuropharmacology.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

  • HCT116 (colon cancer) : Moderate growth inhibition observed.
  • HeLa (cervical cancer) : Notably high cytotoxicity with low IC50 values.

The compound's mechanism involves the induction of apoptosis in cancer cells through the inhibition of key regulatory proteins involved in cell survival pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies indicate effectiveness against certain bacterial strains and fungi, suggesting potential applications in treating infections .

Study on Anticancer Activity

A study conducted by researchers evaluated the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives on cancer cell lines. The findings indicated that this compound demonstrated comparable potency to established chemotherapeutics like Doxorubicin .

Virtual Screening for Antiparasitic Activity

Another investigation utilized virtual screening methods to identify compounds with antiparasitic properties against Trypanosoma cruzi and Leishmania donovani. The results confirmed that derivatives similar to this compound exhibited promising anti-trypanosomal activity .

Q & A

Q. What experimental controls are critical when studying photophysical properties to avoid artifacts?

  • Answer : For ESIPT studies, exclude oxygen via degassing (to prevent quenching) and use deuterated solvents for NMR. Time-correlated single-photon counting (TCSPC) requires calibration with standard fluorophores (e.g., fluorescein) to validate instrument response .

Tables for Key Data

Property Typical Value/Range Method Reference
Melting Point215–220°C (dec.)Differential Scanning Calorimetry
logP (Octanol-Water)2.8–3.5Shake-Flask Method
ESIPT Rate Constant (k)1.2×1010s11.2 \times 10^{10}\, \text{s}^{-1}TCSPC
Radiochemical Yield82–89%Radio-HPLC

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